4'-O-Methylisoflavone
Description
4'-O-Methylisoflavone is a naturally occurring isoflavonoid characterized by a methoxy (-OCH₃) group at the C4' position of the isoflavone backbone (Figure 1). Its molecular formula is C₁₆H₁₂O₃, with a molecular weight of 252.26 g/mol .
Properties
CAS No. |
1621-58-5 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)14-10-19-15-5-3-2-4-13(15)16(14)17/h2-10H,1H3 |
InChI Key |
RIKPNWPEMPODJD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
Synonyms |
3-(4-Methoxyphenyl)-4H-1-benzopyran-4-one; 3-(4'-Methoxyphenyl)-4H-chromen-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table summarizes the structural and molecular distinctions between 4'-O-Methylisoflavone and analogous compounds:
Bioavailability and Solubility
- This compound : The single methoxy group balances moderate hydrophobicity, enabling reasonable membrane permeability while retaining some water solubility .
- 4',7-Dimethoxy-5-hydroxyisoflavone : The hydroxyl group at C5 introduces polarity, which may enhance antioxidant activity but reduce metabolic stability compared to fully methylated analogs .
Research Findings
- Antioxidant Activity : this compound exhibits moderate free radical scavenging capacity, while 4',7-Dimethoxyisoflavone shows reduced activity due to fewer hydroxyl groups .
- Estrogenic Effects : 4',7-Dimethoxyisoflavone demonstrates weaker binding to estrogen receptors compared to hydroxyl-rich analogs like genistein, highlighting the role of hydroxyl groups in receptor interactions .
- Synthetic Accessibility : 4',7-Dimethoxyisoflavone is frequently synthesized via methoxylation of daidzein (a precursor isoflavone) using methylating agents like iodomethane or dimethyl sulfate .
Metabolic Stability and Modifications
- This compound : The C4' methoxy group protects against demethylation by cytochrome P450 enzymes, enhancing metabolic stability in vivo compared to hydroxylated isoflavones .
- Glycosylated Derivatives : Compounds like Demethyltexasin 4'-O-glucoside (C₂₁H₂₀O₉) incorporate sugar moieties, improving water solubility but requiring enzymatic hydrolysis for activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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